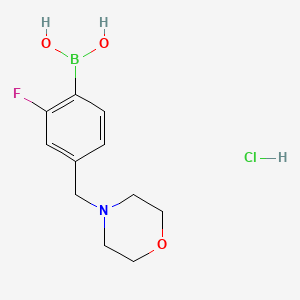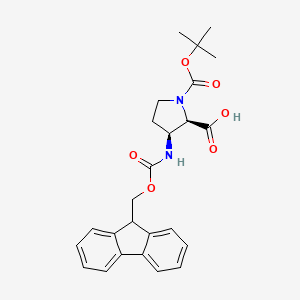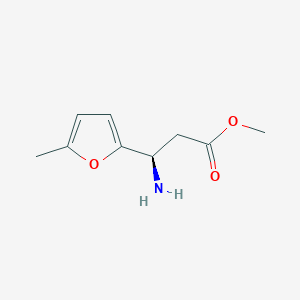
methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives. It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, substituted with a methyl group at the 5-position. The compound also contains an amino group and a methyl ester group, making it a versatile molecule in organic synthesis and various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran-2-carboxylic acid and ®-3-amino-3-(methoxycarbonyl)propanoic acid.
Esterification: The carboxylic acid group of 5-methylfuran-2-carboxylic acid is esterified using methanol and a suitable acid catalyst to form methyl 5-methylfuran-2-carboxylate.
Amidation: The ester is then reacted with ®-3-amino-3-(methoxycarbonyl)propanoic acid under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Catalysts and solvents are carefully chosen to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
Methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for amidation reactions.
Major Products
Oxidation: Furanones or hydroxylated furans.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
科学的研究の応用
Methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex. These interactions can modulate biochemical pathways and lead to specific biological effects.
類似化合物との比較
Similar Compounds
Methyl 3-amino-3-(furan-2-yl)propanoate: Similar structure but lacks the methyl group on the furan ring.
Ethyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate is unique due to the presence of the methyl group on the furan ring, which can influence its reactivity and interactions with biological targets. This structural feature can lead to different biological activities and applications compared to its analogs.
特性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate |
InChI |
InChI=1S/C9H13NO3/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m1/s1 |
InChIキー |
GSRKNJNLGJDQSZ-SSDOTTSWSA-N |
異性体SMILES |
CC1=CC=C(O1)[C@@H](CC(=O)OC)N |
正規SMILES |
CC1=CC=C(O1)C(CC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13046181.png)
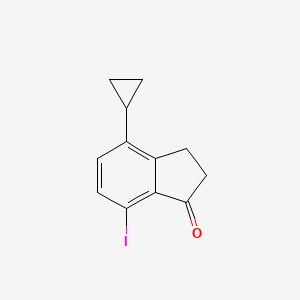
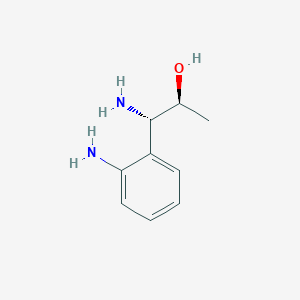

![3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13046212.png)
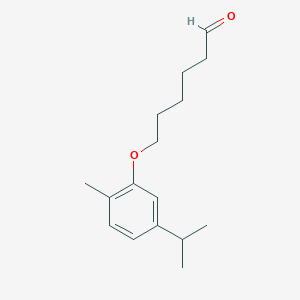
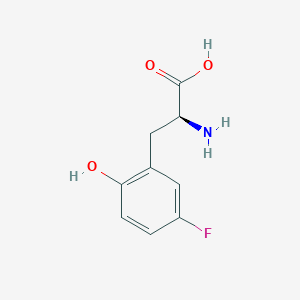

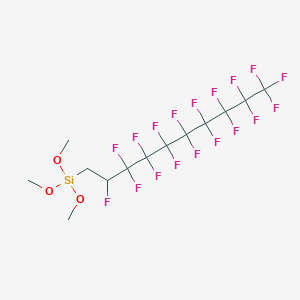
![(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046248.png)

![3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B13046270.png)
